molecular formula C22H23ClN2O2 B2374864 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 940838-37-9

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No. B2374864
CAS RN: 940838-37-9
M. Wt: 382.89
InChI Key: FQZKUTJUVDGNNG-UHFFFAOYSA-N
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Description

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of certain cellular pathways, which may result in the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects
2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide in lab experiments is its potential as a drug candidate for various diseases. Additionally, this compound is relatively easy to synthesize and has been shown to have low toxicity in vitro studies. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are many future directions for research on 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide. One potential direction is to further investigate the mechanism of action of this compound. Additionally, this compound can be modified to improve its potency and selectivity for certain enzymes and proteins. Furthermore, this compound can be studied in animal models to better understand its pharmacokinetics and potential therapeutic applications. Overall, 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide has great potential as a drug candidate and further studies are needed to fully understand its potential applications.

Synthesis Methods

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-phenylphenol with N-(1-cyanocyclohexyl)-N-methylacetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide.

Scientific Research Applications

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its potential use as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-25(22(16-24)12-6-3-7-13-22)21(26)15-27-20-11-10-18(14-19(20)23)17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZKUTJUVDGNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)C3(CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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